molecular formula C30H63N2O6P B1599948 azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate CAS No. 799812-62-7

azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate

Cat. No. B1599948
M. Wt: 578.8 g/mol
InChI Key: BZXZJNUBNUWPEQ-GMVBIGKRSA-N
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Description

Azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate is a chemical compound with the CAS number 799812-62-7 . Its molecular formula is C30H63N2O6P and it has a molecular weight of 578.80500 .

Scientific Research Applications

Molecular Recognition and Interaction

  • Guanidinium, a versatile functional group similar in structure to azanium, plays a critical role in biological systems, particularly in stabilizing complexes between proteins and nucleic acids or carbohydrates through hydrogen-bonding and electrostatic interactions. This has implications for the development of artificial receptors for carboxylates, phosphates, and other oxoanions (Blondeau, Segura, Pérez-Fernández, & de Mendoza, 2007).

Chirality Transfer and Synthesis

  • The reaction of chiral guanidinium ylides with alpha,beta-unsaturated aldehydes can yield products such as 3-(alpha,beta-unsaturated) aziridine-2-carboxylates with high diastereo- and enantioselectivities. This process is crucial in synthesizing complex molecules like D-erythro-sphingosine (Disadee & Ishikawa, 2005).

Calcium Orthophosphates: Crystallization and Dissolution

  • Calcium orthophosphates, similar in composition to azanium hydrogen phosphate, are the main constituents of bones and teeth. Understanding their growth, dissolution, and phase stability is crucial for biological and materials science applications (Wang & Nancollas, 2008).

Coordination Chemistry of Phosphorus(V) Ligands

  • The coordination behavior of imino–aza phosphorus(V) ligands, which include functionalities similar to azanium hydrogen phosphate, is significant for developing metal complexes with unusual oxidation states and bonding modes, useful in catalysis and materials science (Steiner, Zacchini, & Richards, 2002).

Applications in Histochemical Demonstrations

  • Azanium compounds can be used in histochemical methods for demonstrating enzymes like acid phosphatase, providing insights into cellular and molecular biology (Barka, 1960).

Catalysts for Chemical Reactions

  • Azanium-based compounds serve as catalysts in chemical reactions, such as the aza-Diels–Alder reaction, offering pathways to synthesize complex organic molecules (Lanari et al., 2011).

Nonlinear Optical Materials

  • Azanium derivatives, such as (2-Azoniaethyl)guanidinium dichloride, have shown promising nonlinear optical properties, which are crucial for applications in photonics and telecommunications (Matulková et al., 2015).

Enantioselective Synthesis

  • Azanium hydrogen phosphate derivatives can be used in the enantioselective synthesis of complex organic compounds, crucial for pharmaceuticals and fine chemicals (Della Sala & Lattanzi, 2009).

Azepanium Ionic Liquids

  • Azepanium-based ionic liquids, related to azanium compounds, are being explored for their potential in applications like electrolytes in batteries, showcasing the versatility of azanium derivatives in energy storage and conversion (Belhocine et al., 2011).

Bioremediation and Environmental Applications

  • Azanium compounds can be involved in microbial degradation of organophosphorus insecticides, pointing to potential applications in environmental cleanup and bioremediation (Rosenberg & Alexander, 1979).

Battery Technology

  • Sodium vanadium phosphate, a compound structurally related to azanium hydrogen phosphate, is being researched for its use in next-generation sodium-ion batteries, highlighting the material's significance in energy storage technologies (Chen, Huang, Wu, & Lu, 2020).

properties

IUPAC Name

azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60NO6P.H3N/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2;/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36);1H3/b25-23+;/t28-,29+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXZJNUBNUWPEQ-GMVBIGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415279
Record name AC1NR2LP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate

CAS RN

799812-62-7
Record name AC1NR2LP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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